molecular formula C8H18ClNO2 B8051697 Ethyl 3-methyl-2-(methylamino)butanoate hydrochloride

Ethyl 3-methyl-2-(methylamino)butanoate hydrochloride

Cat. No.: B8051697
M. Wt: 195.69 g/mol
InChI Key: UNHAQFDONQNXAQ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-(methylamino)butanoate hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is a derivative of butanoic acid and contains an ethyl group, a methyl group, and a methylamino group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with butanoic acid or its derivatives.

  • Reaction Steps:

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through various methods, such as recrystallization or distillation, to remove impurities and obtain a high-purity compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation of the compound can lead to the formation of carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduction reactions can produce alcohols and amines.

  • Substitution Products: Substitution reactions can result in the formation of esters, amides, and other derivatives.

Scientific Research Applications

Ethyl 3-methyl-2-(methylamino)butanoate hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 3-methyl-2-(methylamino)butanoate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity and function. The molecular targets and pathways involved can vary, but typically include interactions with amino acids, proteins, and nucleic acids.

Comparison with Similar Compounds

  • Ethyl 3-methylbutanoate: This compound is similar but lacks the methylamino group.

  • Ethyl 2-(methylamino)butanoate: This compound has a similar structure but with a different position of the methylamino group.

  • Ethyl 3-methyl-2-aminobutanoate: This compound has an amino group instead of a methylamino group.

Uniqueness: Ethyl 3-methyl-2-(methylamino)butanoate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its presence of both an ethyl group and a methylamino group makes it particularly versatile in organic synthesis and biochemical studies.

Properties

IUPAC Name

ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-11-8(10)7(9-4)6(2)3;/h6-7,9H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHAQFDONQNXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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